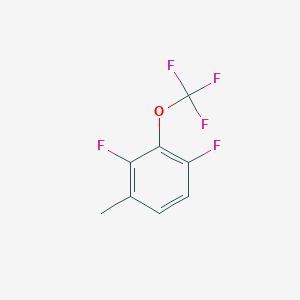

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUCPTMLIOZPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorination via Difluorocarbene Addition to Cyclobutene Precursors

One advanced approach to obtaining 1,3-difluorobenzene derivatives involves the ring expansion of substituted cyclobutenes by difluorocarbene addition, which installs fluorine atoms meta to each other on the aromatic ring.

-

- Starting from a substituted cyclobutene (e.g., 1-phenyl-2-methylcyclobutene analogs).

- Difluorocarbene generated in situ from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl, PhHgCF3) in the presence of sodium iodide (NaI).

- Heating under reflux in dry benzene solvent for extended periods (e.g., 24 hours).

-

- Difluorocarbene attacks the cyclobutene double bond forming a strained housane intermediate.

- Subsequent rearrangement leads to the formation of the difluorobenzene ring with fluorines meta to each other.

- The trifluoromethoxy group can be introduced via further functionalization steps on the aromatic ring.

-

- Purity of the cyclobutene starting material is critical.

- The reaction is temperamental and may have inconsistent yields.

- Requires rigorous drying of reagents and solvents to avoid side reactions.

- This method is valuable for achieving the 1,3-difluoro substitution pattern difficult to obtain by electrophilic aromatic substitution due to deactivation effects.

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | 1-Phenyl-2-methylcyclobutene | Starting material | Requires high purity |

| 2 | PhHgCF3 + NaI, reflux in benzene | Difluorocarbene generation and ring expansion | Forms 1,3-difluorobenzene core |

| 3 | Subsequent trifluoromethoxylation | Introduction of -OCF3 group | Requires selective functionalization |

Source: Ruth Felicitas Menger, James Madison University Honors Thesis, 2016

Fluorination via Halide Exchange and Catalytic Processes

Another approach involves the transformation of halogenated aromatic precursors into difluorinated derivatives using halide exchange reactions catalyzed by metal catalysts or Lewis acids.

-

- Starting from chlorinated or brominated aromatic compounds bearing methyl and trifluoromethoxy substituents.

- Treatment with potassium fluoride (KF) or other fluoride sources in the presence of catalysts such as palladium, platinum, or Lewis acids (e.g., aluminum trichloride, antimony trichloride).

- Use of polar aprotic solvents like sulfolane or dimethyl sulfone to enhance fluoride nucleophilicity.

- Heating under controlled conditions to promote halogen-fluorine exchange.

-

- Allows introduction of fluorine atoms at specific positions by selecting appropriate halide precursors.

- Catalytic methods improve reaction rates and selectivity.

- Compatible with complex substituted aromatics.

-

- Requires careful control to avoid over-fluorination or decomposition.

- Catalyst and solvent choice critically affect yield and purity.

| Parameter | Typical Conditions/Examples |

|---|---|

| Fluoride source | Potassium fluoride (KF) |

| Catalyst | Palladium complexes, aluminum trichloride |

| Solvent | Sulfolane, dimethyl sulfone |

| Temperature | Elevated temperatures (e.g., 100–150 °C) |

| Reaction time | Several hours to optimize conversion |

Source: US Patent US4847442A - Process for preparation of difluorobenzenes

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy group (-OCF3) at the 2-position of the difluorobenzene ring is typically achieved by:

- Nucleophilic substitution on appropriate aromatic precursors bearing a leaving group (e.g., halides or sulfonates) at the 2-position.

- Use of trifluoromethoxide reagents generated in situ or commercially available trifluoromethoxylation reagents.

Transition metal-catalyzed coupling reactions facilitating the formation of the Ar-OCF3 bond.

-

- The trifluoromethoxy group is sterically and electronically demanding.

- Regioselectivity must be carefully controlled.

- Reagents may be moisture-sensitive and require inert atmosphere techniques.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Difluorocarbene ring expansion | Substituted cyclobutenes | Seyferth’s reagent, NaI, reflux benzene | Direct 1,3-difluoro substitution | Temperamental, requires pure precursors |

| Halide-fluoride exchange | Halogenated aromatics with methyl and OCF3 | KF, Pd catalyst, Lewis acids, sulfolane | Catalytic, selective fluorination | Requires catalyst optimization |

| Trifluoromethoxylation | Aromatics with leaving groups at 2-position | Trifluoromethoxide reagents, metal catalysts | Enables OCF3 introduction | Sensitive reagents, regioselectivity challenges |

Research Findings and Practical Considerations

- The difluorocarbene ring expansion method shows promise for regioselective 1,3-difluoro substitution but suffers from reproducibility issues due to the instability of Seyferth’s reagent and sensitivity to impurities.

- Catalytic halide-fluoride exchange methods are well-established industrially for difluorobenzene derivatives and can be adapted for methyl and trifluoromethoxy substituted substrates, though specific protocols for this exact compound are less documented.

- The trifluoromethoxy group incorporation remains a synthetic bottleneck; recent advances in metal-catalyzed trifluoromethoxylation offer improved yields and selectivity but require further optimization for complex substrates.

- All methods require rigorous exclusion of moisture and oxygen, dry solvents, and careful purification to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of quinones or reduced aromatic rings, respectively.

Scientific Research Applications

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:

Biology: Its unique properties make it useful in the study of biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Bromine at the 1-position and -OCF₃ at the 4-position.

- Reactivity : High reactivity in Pd-catalyzed direct arylations due to the electron-withdrawing -OCF₃ group, enabling C–H bond activation in heteroarenes. Yields for products like C5-arylated thiophenes reach 95% using Pd(OAc)₂ .

- Physical Properties : Boiling point 153–155°C, molecular weight 241.00 g/mol .

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Bromine at the 1-position and -OCF₃ at the 3-position.

- Reactivity: Similar catalytic efficiency as its para-substituted analogue but with minor steric effects. Coupling with imidazo[1,2-b]pyridazine yields 93% product .

- Applications : Used to synthesize imidazoheterocycles, key intermediates in drug discovery .

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

1-Fluoro-2-(trifluoromethoxy)benzene

- Structure : Fluorine at 1- and -OCF₃ at 2-position.

- Applications : Intermediate in agrochemicals; lacks methyl group, reducing steric hindrance compared to the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|

| 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene | 212.11 | N/A | -OCF₃, -CH₃, 1,3-F |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.00 | 153–155 | -OCF₃, -Br |

| (E)-3-(Trifluoromethoxy)propenylbenzene | 226.06 | N/A | -OCF₃, propenyl chain |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 275.97 | N/A | -OCF₃, -Br, -F |

Data compiled from .

Biological Activity

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms, a methyl group, and a trifluoromethoxy group. The presence of these electronegative groups enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound. Below is a summary of key findings from various research articles:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiparasitic Effects

In another research effort aimed at developing new antimalarial therapies, this compound was tested against Plasmodium falciparum. The compound demonstrated promising activity by inhibiting parasite growth in vitro, highlighting its potential role in antimalarial drug development.

Case Study 3: Cytotoxicity in Cancer Cells

Research exploring the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study noted that at higher concentrations, significant cell death was observed, indicating its potential as an anticancer therapeutic agent.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3-(trifluoromethoxy)benzene | Pd(OAc)₂, PPh₃ | DMF | 110 | 91 | |

| 1,3-Dichloro-4-methylbenzene | KF, 18-crown-6 | DMSO | 120 | 85 |

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃) and compare with calculated chemical shifts. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene shows aromatic protons at δ 7.2–7.5 ppm and trifluoromethoxy groups at δ -58 ppm in ¹⁹F NMR .

- Mass Spectrometry (LRMS/HRMS) : Confirm molecular weight (e.g., C₈H₅F₅O: Calc. 236.03; Obs. 236.05) .

- Electron Diffraction/Spectroscopy : Resolve gas-phase conformations (e.g., trifluoromethoxy group orientation) .

Q. Table 2: NMR Data for Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Z-1-Styryl-4-(trifluoromethoxy)benzene | 7.2–7.5 (m, 5H) | 121–150 (aromatic) | |

| 3-(Trifluoromethoxy)phenylimidazole | 7.8 (s, 1H) | 143 (imidazole C) |

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions .

- Hazard Mitigation : Avoid skin/eye contact (H315/H319 risks). Neutralize waste with NaHCO₃ before disposal .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced: How to optimize Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dba)₂ with ligands (XPhos, PPh₃) to enhance turnover .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) for solubility and reaction rate.

- Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce side reactions .

Q. Table 3: Catalyst Optimization Results

| Catalyst-Ligand System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂-PPh₃ | DMF | 110 | 91 |

| PdCl₂-XPhos | Toluene | 100 | 78 |

Advanced: How to resolve discrepancies in NMR data for fluorinated intermediates?

Methodological Answer:

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) .

- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to detect impurities affecting peak splitting .

- Dynamic Effects : Consider temperature-dependent NMR to study conformational changes (e.g., trifluoromethoxy rotation) .

Advanced: How to design bioactivity-optimized derivatives for medicinal chemistry studies?

Methodological Answer:

Q. Table 4: Bioactivity Data for Selected Derivatives

| Derivative | Target IC₅₀ (nM) | logP |

|---|---|---|

| 3-(Trifluoromethoxy)phenylimidazole | 12.5 | 2.8 |

| 4-Nitro-2-fluoro analog | 8.7 | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.